N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Description
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with an (S)-2-aminopropionyl group at the 1-position and a methyl-acetamide moiety at the 3-position. Its stereochemical configuration (S,S) is critical for its biological interactions, particularly in contexts such as enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-4-9(6-13)12(3)8(2)14/h7,9H,4-6,11H2,1-3H3/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAIAHKBKLXWJJ-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Acid Derivative: The amino acid derivative is introduced through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
N-Methylation: The final step involves the methylation of the nitrogen atom, which can be accomplished using methyl iodide or other methylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is also becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines.
Scientific Research Applications
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Stereochemical Variant: N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Positional Isomer: N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-methylacetamide
- Synonyms: N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
- Structural Difference: The aminopropionyl group is attached to pyrrolidin-2-yl instead of pyrrolidin-3-yl.
- Impact : The 2-position substitution may alter the molecule’s conformational flexibility, affecting its ability to fit into enzyme active sites or membrane transporters.
Functional Group Variant: (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
- CAS Number : 114636-30-5
- Structural Difference: A benzyl group replaces the (S)-2-aminopropionyl moiety at the pyrrolidine’s 1-position.
- Safety Profile: Classified as hazardous (H302, H315, H319, H335) due to acute oral toxicity and irritancy , unlike the target compound, which lacks reported hazards.
Data Table: Key Properties of Target Compound and Analogs
*Inferred from structural similarity to the R-configuration analog .
Research Findings and Implications
Stereochemistry Matters: The discontinued status of the R-configuration analog underscores the importance of stereochemical precision in drug design. Even minor changes can render a compound ineffective or unstable.
Substituent Position : The pyrrolidin-2-yl isomer’s distinct substitution pattern may offer alternative binding modes, warranting exploration in structure-activity relationship (SAR) studies.
Safety vs. Functionality: The benzyl-substituted analog’s hazards highlight a trade-off between lipophilicity and toxicity, suggesting that the target compound’s aminopropionyl group provides a safer profile.
Biological Activity
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide, often referred to by its chemical structure, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its effects on cellular mechanisms, therapeutic applications, and safety profiles.
- Molecular Formula : C12H23N3O2
- Molecular Weight : 241.33 g/mol
- CAS Number : 1354029-59-6
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in inflammatory processes. Its structural similarity to known bioactive molecules suggests potential as an anti-inflammatory agent.
2. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on cytokine release in monocyte cultures. For instance, it has been shown to reduce the secretion of interleukin (IL)-1β and IL-18 when stimulated by bacterial products, indicating its role as a cytokine inhibitor .
3. In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound. In studies involving lipopolysaccharide-induced inflammation, this compound demonstrated significant reductions in disease severity and inflammatory mediator expression, suggesting its efficacy in treating conditions like rheumatoid arthritis .
Case Study 1: Anti-inflammatory Effects
A study conducted on mice treated with this compound showed a marked decrease in the severity of inflammation compared to control groups. Histopathological analysis revealed reduced infiltration of inflammatory cells in tissues, supporting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Cytokine Modulation
In a controlled experiment using human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines while not affecting the release of other cytokines like TNF-alpha and IL-6. This specificity suggests a targeted mechanism that could be exploited for therapeutic purposes .
Safety Profile
The safety profile of this compound has been assessed through various toxicological studies. Preliminary results indicate that at therapeutic doses, it exhibits minimal toxicity; however, further long-term studies are warranted to fully understand its safety in chronic use scenarios.
| Parameter | Value |
|---|---|
| Molecular Formula | C12H23N3O2 |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 1354029-59-6 |
| Cytokine Inhibition | IL-1β, IL-18 |
| Inflammatory Disease Model | Rheumatoid Arthritis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
